molecular formula C18H20N4O4S B10987748 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]propanamide

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]propanamide

Cat. No.: B10987748
M. Wt: 388.4 g/mol
InChI Key: RSEFPUJZYUBOOG-UHFFFAOYSA-N
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Description

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]propanamide is a complex organic compound that features a quinazolinone core and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]propanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 2-aminobenzamide with dimethoxybenzaldehyde under acidic conditions to form the intermediate 6,7-dimethoxy-4-oxoquinazoline.

    Thiazole Ring Formation: The thiazole ring is formed by reacting 2-bromoacetophenone with thiourea under basic conditions to yield 4,5-dimethylthiazole.

    Coupling Reaction: The final step involves coupling the quinazolinone core with the thiazole moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone and thiazole rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols or amines depending on the site of reduction.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential as a ligand.

Medicine

Medicinally, this compound is being investigated for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals due to its stable structure and reactivity.

Mechanism of Action

The mechanism of action of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets such as enzymes and receptors. The quinazolinone core can inhibit certain enzymes by binding to their active sites, while the thiazole moiety can interact with receptor proteins, modulating their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    6,7-dimethoxy-4-oxoquinazoline: Shares the quinazolinone core but lacks the thiazole moiety.

    4,5-dimethylthiazole: Contains the thiazole ring but lacks the quinazolinone core.

    3-(4-oxoquinazolin-3(4H)-yl)propanamide: Similar structure but without the dimethoxy and thiazole groups.

Uniqueness

What sets 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]propanamide apart is its combination of the quinazolinone and thiazole moieties, which provides a unique set of chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to its simpler analogs.

Properties

Molecular Formula

C18H20N4O4S

Molecular Weight

388.4 g/mol

IUPAC Name

3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C18H20N4O4S/c1-10-11(2)27-18(20-10)21-16(23)5-6-22-9-19-13-8-15(26-4)14(25-3)7-12(13)17(22)24/h7-9H,5-6H2,1-4H3,(H,20,21,23)

InChI Key

RSEFPUJZYUBOOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC)C

Origin of Product

United States

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